1-(4-fluorophenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinoline is a heterocyclic organic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It’s an essential segment of both natural and synthetic compounds .
Synthesis Analysis
Quinoline can be synthesized via various methods such as the Skraup synthesis, which involves aniline and glycerol heated at high temperature in the presence of sulphuric acid and mild oxidising agents .Molecular Structure Analysis
Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . The molecular structure can be elucidated using single-crystal X-ray diffraction technique .Chemical Reactions Analysis
Quinoline derivatives exhibit interesting pharmaceutical and biological activities, making them valuable in drug research and development . The chemical reactivity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .Physical and Chemical Properties Analysis
Quinoline is a colourless liquid chemical . The physical properties of similar compounds can be characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .Scientific Research Applications
Photophysical and Electrochemical Properties
One study highlights the influence of fluorine on the photophysical and electrochemical properties of 1,3-diphenylpyrazolo[3,4-b]quinoline derivatives. The introduction of fluorine atoms modifies properties such as fluorescence quantum efficiency and absorption band positions. The basicity of these molecules can be tuned by the electron-withdrawing effect of fluorine, leading to increased resistance to proton donors and preserving high fluorescence yield under certain conditions (Szlachcic & Uchacz, 2018).
Organic Light-Emitting Diodes (OLEDs)
Research on 1-methyl-3-phenyl-1H-pyrazolo[3,4-b]quinolines, including those with various substituents, has shown promise for use as emitting materials in OLEDs. These compounds, when doped into electron-transporting hosts, can emit bright blue light, with electroluminescence, turn-on voltage, and external quantum efficiency depending on the substitution (T. and et al., 2001).
Antitubercular Activity
A study on novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole has demonstrated significant antitubercular activity against Mycobacterium tuberculosis H37Rv. These findings suggest potential applications in developing antitubercular agents (Kantevari et al., 2011).
Synthesis and Molecular Interactions
Another study explored the synthesis of pyrano[3,2-f]quinoline and phenanthroline derivatives, focusing on their interactions with proteins. These compounds have been used for staining cultured HeLa cells, indicating their utility as fluorophores that can bind with protein molecules, potentially useful in biochemical assays and cellular imaging (Majumdar et al., 2014).
Optical Absorption and Quantum Chemical Simulations
Research on the optical absorption of 1H-pyrazolo[3,4-b]quinoline derivatives has provided insights into their electronic structures and the effects of various substitutions on their absorption spectra. These studies, supported by quantum chemical simulations, have implications for designing materials with specific optical properties (Gondek et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(4-fluorophenyl)-8-methyl-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3/c1-15-7-12-21-19(13-15)23-20(14-25-21)22(16-5-3-2-4-6-16)26-27(23)18-10-8-17(24)9-11-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFWZBHJKTZGJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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